2,2-二乙酰基-3-(4-氯苯基)环丙烷-1,1-二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

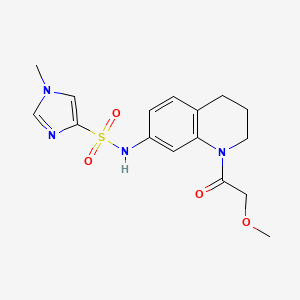

“2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” is a chemical compound with the molecular formula C15H11ClN2O2 and a molecular weight of 286.71 . It is also known by other synonyms such as “2,2-diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” and "1,1-Cyclopropanedicarbonitrile, 2,2-diacetyl-3-(4-chlorophenyl)-" .

Chemical Reactions Analysis

While specific chemical reactions involving “2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” are not available, cyclopropane derivatives are known to participate in various types of reactions. For example, donor–acceptor (D–A) cyclopropanes have been used in a large number of [3+2]- and [3+3]-annulation reactions for the synthesis of five- and six-membered cyclic compounds .Physical And Chemical Properties Analysis

The boiling point of “2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” is predicted to be 513.4±50.0 °C and its density is predicted to be 1.34±0.1 g/cm3 .科学研究应用

Organic Synthesis: Ring-Opening Reactions

This compound exhibits interesting reactivity under Phase Transfer Catalysis (PTC) conditions. It can undergo ring-opening reactions when treated with thioacetic acid, leading to the formation of S-thiolate products . This reaction is significant for the synthesis of sulfur-containing organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Organic Synthesis: Decyanation Reactions

Another application in organic synthesis is the decyanation reaction. Under certain conditions, this compound can lose its cyano groups to form new cyclopropane derivatives. This process is facilitated by the use of solid cesium carbonate and results in diastereoselective acetylation .

Catalysis Research

The divergent reactivity of this compound under different conditions makes it a subject of interest in catalysis research. By manipulating the reaction environment, chemists can control the outcome of the reaction, choosing between cyclic or open-chain products. This has implications for the development of new catalysts and reaction pathways .

Material Science: Crystal Engineering

The structural features of this compound make it suitable for crystal engineering studies. Its ability to form stable crystals can be exploited to understand intermolecular interactions and design new materials with desired properties .

Pharmaceutical Testing: Reference Standards

In pharmaceutical testing, this compound is used as a high-quality reference standard. It helps ensure the accuracy of analytical methods and the reliability of test results in the development of new drugs .

Chemical Education: Reactivity and Strain Energy

This compound serves as an excellent example to teach concepts of reactivity and strain energy in cyclopropanes. Its unique structure, with donor and acceptor groups, illustrates the effects of ring strain and the kinetic inertness of cyclopropane bonds, making it a valuable teaching aid .

属性

IUPAC Name |

2,2-diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAHYGOEVHMUJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2853106.png)

![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)

![7-(3-methoxyphenyl)-3-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2853111.png)

![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/no-structure.png)

![2-(3,6-Diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid](/img/structure/B2853119.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2853121.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)